3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid
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Overview
Description
3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid is a complex organic compound featuring a benzoic acid core linked to a pyrrolidinone moiety through an amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved by reacting a suitable amine with a cyclic anhydride under controlled conditions.
Attachment to the Benzoic Acid Core: The pyrrolidinone derivative is then coupled with a benzoic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Assembly: The intermediate is then subjected to further reactions to introduce the amine bridge, often involving reductive amination or similar techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This can lead to effects such as enzyme inhibition or receptor activation, depending on the specific structure and functional groups present.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Oxopyrrolidin-1-yl)benzoic acid
- 2-(2-Oxopyrrolidin-1-yl)acetamides
- Pyrrolidine-2,5-diones
Uniqueness
3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential for medicinal applications make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
3-[2-oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18(12-14-4-1-6-16(10-14)20(25)26)21-13-15-5-2-7-17(11-15)22-9-3-8-19(22)24/h1-2,4-7,10-11H,3,8-9,12-13H2,(H,21,23)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKVMSIGRNEWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CNC(=O)CC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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